molecular formula C18H18O6S B14117950 3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid

3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid

Cat. No.: B14117950
M. Wt: 362.4 g/mol
InChI Key: NHZJKYKLWSIVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid is an organic compound with a complex structure It features a sulfonyl group, a methoxy group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenol with methanesulfonyl chloride to form the sulfonate ester. This intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The sulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-hydroxyphenyl)acrylic acid.

    Reduction: Formation of 3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of new pharmaceuticals due to its unique structure.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxy-2,5-dimethylphenyl)acrylic acid
  • 3-(4-Hydroxy-2,5-dimethylphenyl)acrylic acid
  • 3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-hydroxyphenyl)acrylic acid

Uniqueness

3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid is unique due to the presence of both the sulfonyl and methoxy groups, which can impart distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C18H18O6S

Molecular Weight

362.4 g/mol

IUPAC Name

3-[4-(2,5-dimethylphenyl)sulfonyloxy-3-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C18H18O6S/c1-12-4-5-13(2)17(10-12)25(21,22)24-15-8-6-14(7-9-18(19)20)11-16(15)23-3/h4-11H,1-3H3,(H,19,20)

InChI Key

NHZJKYKLWSIVRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=CC(=O)O)OC

Origin of Product

United States

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